Tetrabutylammonium benzoate

Description

Overview and Significance in Modern Chemistry

Tetrabutylammonium (B224687) benzoate (B1203000) is a quaternary ammonium (B1175870) salt that has established significant importance in various domains of modern chemistry. lookchem.comchemimpex.com It is composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a benzoate anion (C₆H₅COO⁻). nih.gov The large, lipophilic nature of the tetrabutylammonium cation, combined with the properties of the benzoate anion, imparts unique characteristics to the compound, making it a versatile tool in both academic and industrial research. chemimpex.com

Its primary significance lies in its function as a phase-transfer catalyst (PTC). lookchem.comchemimpex.com In this role, it facilitates the transfer of the benzoate anion from an aqueous phase or a solid state into an organic phase. This process enables reactions between reactants that are soluble in different, immiscible phases, thereby increasing reaction rates and yields. lookchem.com The bulky tetrabutyl groups on the cation form a lipophilic ion pair with the anion, allowing it to dissolve in nonpolar organic solvents where it can participate in reactions.

Beyond catalysis, tetrabutylammonium benzoate is also utilized as a supporting electrolyte in electrochemical studies. lookchem.com Its ionic nature allows it to increase the conductivity of nonaqueous solutions without interfering in the electrochemical reactions being studied. lboro.ac.uk The compound also exhibits surfactant properties, making it useful in the synthesis and stabilization of materials like polymers and nanoparticles. lookchem.com Its ability to act as a stabilizer is crucial in processes such as Group Transfer Polymerization (GTP). lboro.ac.uk

The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18819-89-1 |

| Molecular Formula | C₂₃H₄₁NO₂ nih.gov |

| Molecular Weight | 363.58 g/mol chemimpex.com |

| Appearance | White to colorless or almost white crystalline powder chemimpex.comscbt.com |

| Melting Point | 64-67 °C chemimpex.com |

| Solubility | Soluble in polar organic solvents like dichloroethane and methanol (B129727); miscible with water. semanticscholar.org |

| IUPAC Name | tetrabutylazanium;benzoate nih.gov |

Historical Context and Evolution of Research Applications

The application of this compound is closely tied to the development of phase-transfer catalysis (PTC), a field pioneered in the 1960s and 1970s by researchers like Makosza, Starks, and Brändström. beilstein-journals.org Their work demonstrated that quaternary ammonium salts could act as catalysts to transport anionic reactants across the phase boundary between immiscible aqueous and organic layers, dramatically expanding the scope of organic synthesis. beilstein-journals.orgcore.ac.uk Initially, simple reactions such as substitutions and eliminations were the focus, with catalysts like tetrabutylammonium bromide being common. acenet.edu

A pivotal moment in the application history of benzoate-containing catalysts came with the discovery of Group Transfer Polymerization (GTP) by DuPont scientists in 1983. lboro.ac.uk GTP is a type of living polymerization used for acrylic monomers, offering excellent control over polymer molecular weight and architecture. lboro.ac.uk Nucleophilic catalysts are key to this process, and salts like this compound and the related tetrabutylammonium bibenzoate were identified as effective catalysts for GTP of monomers like methyl methacrylate (B99206). lboro.ac.uksmolecule.com This discovery marked a significant evolution from its general use in PTC to a more specialized role in advanced polymer synthesis.

The synthesis of this compound itself often utilizes a phase-transfer catalytic system, for example, through the reaction of sodium benzoate with tetrabutylammonium bromide in a biphasic solvent system. Over the decades, research has continued to refine the use of such catalysts, including the development of chiral phase-transfer catalysts derived from natural products for asymmetric synthesis, further broadening their application in creating complex and stereospecific molecules. beilstein-journals.orgresearchgate.net

Current Research Trends and Future Outlook

Current research continues to explore and expand the applications of this compound, building upon its established roles in catalysis and polymer science. A significant area of focus remains in Group Transfer Polymerization. Recent studies, for instance, have utilized it as a catalyst in GTP-induced self-assembly (GTPISA) to produce block copolymer nanoparticles in nonpolar media at room temperature. acs.org This method allows for the creation of well-defined nanostructures like spheres, worms, and vesicles, which have potential applications in coatings, adhesives, and drug delivery. smolecule.comacs.org A 2024 patent highlighted the use of a related compound, tetrabutylammonium m-chlorobenzoate, as a catalyst for GTP to create silicone-based polymers for the cosmetics industry, demonstrating ongoing commercial interest. phasetransfercatalysis.com

In materials science, the compound is being investigated for its role in the synthesis and modification of nanoparticles. lookchem.com Its surfactant properties help to control the growth and stability of these materials, opening doors for new applications. lookchem.com There is also growing interest in its environmental applications, such as in the treatment of wastewater, where it can aid in the removal of organic pollutants by acting as an extractant or stabilizer. lookchem.comsemanticscholar.org

In the field of electrochemistry, it continues to be employed as a non-interfering supporting electrolyte for studies in nonaqueous solvents. lookchem.com Furthermore, its potential use in the development of chemical sensors is an emerging area of research. The future outlook for this compound is tied to these advancing fields. As the demand for controlled polymer architectures, novel nanomaterials, and green chemical processes grows, this versatile compound is expected to remain a valuable tool for researchers.

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application | Significance |

|---|---|---|

| Polymer Chemistry | Catalyst for Group Transfer Polymerization (GTP) lboro.ac.uk | Enables the synthesis of well-defined acrylic polymers and block copolymers with controlled molecular weights. lboro.ac.uk |

| Materials Science | Catalyst in GTP-Induced Self-Assembly (GTPISA) acs.org | Facilitates the one-pot synthesis of block copolymer nanoparticles with various morphologies for advanced materials. acs.org |

| Surfactant for nanoparticle synthesis lookchem.com | Enhances the properties and performance of materials like polymers and nanoparticles by improving stability and dispersion. lookchem.com | |

| Organic Synthesis | Phase-Transfer Catalyst (PTC) chemimpex.com | Increases reaction rates and yields for reactions between immiscible reactants, such as in esterification and etherification. chemimpex.com |

| Electrochemistry | Supporting Electrolyte lookchem.com | Increases the conductivity of nonaqueous solutions for electrochemical analysis without participating in the primary reaction. |

| Environmental Chemistry | Extraction of pollutants lookchem.comsemanticscholar.org | Can be used in wastewater treatment to facilitate the removal of organic contaminants. lookchem.com |

Structure

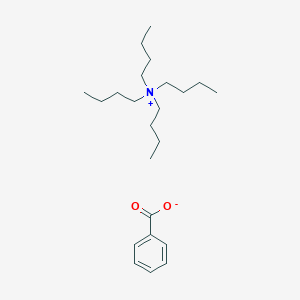

2D Structure

Properties

IUPAC Name |

tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYONVRJGWHMKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450663 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18819-89-1 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrabutylammonium Benzoate

Liquid-Liquid Phase-Transfer Catalysis Systems

Liquid-liquid phase-transfer catalysis is a powerful method for synthesizing tetrabutylammonium (B224687) benzoate (B1203000). This technique involves the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates this transfer.

Reaction of Sodium Benzoate with Tetrabutylammonium Bromide

A common route to tetrabutylammonium benzoate involves the direct reaction of sodium benzoate with tetrabutylammonium bromide. This ion exchange process is driven by the ability of the tetrabutylammonium cation to transport the benzoate anion into the organic phase.

The reaction is typically carried out in a biphasic solvent system, where two immiscible liquids, such as 1,2-dichloroethane (B1671644) and water, are used. The sodium benzoate resides in the aqueous phase, while the tetrabutylammonium bromide, acting as the catalyst, facilitates the transfer of the benzoate anion across the phase boundary into the organic solvent. The choice of organic solvent is crucial, with polar solvents like dichloromethane (B109758) and chlorobenzene (B131634) promoting high conversion rates. acs.org

The concentration of the tetrabutylammonium salt at the interface between the two liquid phases is a critical factor influencing the reaction rate. The efficiency of the anion transfer is directly related to this interfacial concentration. Optimizing the initial concentrations of both the tetrabutylammonium bromide and sodium benzoate is therefore essential for maximizing the yield of this compound. The rate of the reaction is often controlled by the mass transfer of the catalyst between the phases and the intrinsic reaction rate at the interface or in the organic phase. tue.nl

Metathesis Reaction between Tetrabutylammonium Bromide and Sodium Benzoate

Another effective method for synthesizing this compound is through a metathesis reaction, also known as a salt exchange reaction, between tetrabutylammonium bromide and sodium benzoate. patsnap.com This method is particularly advantageous as it avoids the use of strongly basic conditions.

This reaction is also performed in a biphasic system, with dichloromethane and water being a common choice. Tetrabutylammonium bromide and sodium benzoate are dissolved in this two-phase system and stirred vigorously to promote the reaction. The tetrabutylammonium cation pairs with the benzoate anion, transferring it to the organic dichloromethane layer, while the sodium and bromide ions remain in the aqueous layer as sodium bromide.

Table 1: Reaction Parameters for Metathesis Synthesis of this compound

| Parameter | Value |

| Reactants | Tetrabutylammonium bromide, Sodium benzoate |

| Solvent System | Dichloromethane and Water |

| Reaction Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 70-75% |

This data is based on a specific experimental procedure and may vary depending on the reaction scale and conditions.

Following the reaction, the organic layer containing the desired this compound is separated from the aqueous layer. This organic phase is then typically washed with brine to remove any remaining water-soluble impurities. After drying the organic layer, for instance with magnesium sulfate (B86663), the solvent is removed, often under vacuum, to yield the crude product. Further purification can be achieved through crystallization. A common technique involves triturating the resulting viscous oil with a solvent like diethyl ether to induce the formation of crystals, which are then filtered and dried.

Neutralization of Tetrabutylammonium Hydroxide (B78521) with Benzoic Acid

(C₄H₉)₄NOH + C₆H₅COOH → (C₄H₉)₄N⁺C₆H₅COO⁻ + H₂O

This method is valued for its straightforward nature and high potential yield, which can exceed 95% under optimal conditions. The resulting this compound is a quaternary ammonium salt composed of a tetrabutylammonium cation and a benzoate anion. smolecule.com

Synthesis of Tetrabutylammonium Hydroxide (TBAH) Precursor

The availability of high-purity tetrabutylammonium hydroxide is paramount for the success of the neutralization synthesis. Solutions of TBAH are typically prepared in-situ from tetrabutylammonium halides. wikipedia.orgennoreindiachemicals.com Two common methods for this preparation are the reaction with potassium hydroxide in an alcohol solvent and ion exchange using silver oxide.

One industrial method for producing TBAH involves the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol (B129727). google.com In this process, a methanolic solution of potassium hydroxide is added to a solution of tetrabutylammonium bromide, also in methanol. google.com The reaction proceeds via a salt metathesis, where the significantly lower solubility of potassium bromide in methanol drives the reaction forward, causing it to precipitate out of the solution. guidechem.com

The mixture is typically refluxed for a period to ensure the reaction goes to completion. Subsequent filtration under reduced pressure removes the potassium bromide precipitate, yielding a solution of tetrabutylammonium hydroxide in methanol. google.com While effective, a potential drawback of this method is the possible contamination of the final product with residual halide and potassium ions, which can be difficult to completely remove. guidechem.com

Table 1: Reaction Parameters for TBAH Synthesis via Potassium Hydroxide

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Tetrabutylammonium bromide, Potassium hydroxide | google.com |

| Solvent | Methanol | google.com |

| Ratio (TBA-Br:Methanol) | 1:2 (w/w) | google.com |

| Ratio (KOH:Methanol) | 0.8-1:1 (w/w) | google.com |

| Reaction Time | 2 hours | google.com |

| Temperature | Reflux (35-50°C) | |

A frequently used laboratory and industrial method for preparing TBAH involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium iodide, with silver oxide in a suitable solvent like anhydrous methanol. wikipedia.orgguidechem.com The reaction is as follows:

(C₄H₉)₄NI + Ag₂O + H₂O → 2(C₄H₉)₄NOH + 2AgI↓

The formation of insoluble silver iodide precipitate drives the reaction to completion. guidechem.com The procedure involves dissolving the tetrabutylammonium halide in methanol and adding silver oxide incrementally with vigorous stirring at a controlled low temperature (e.g., 0–5°C). After the reaction, the silver iodide precipitate is removed by centrifugation or filtration. A key advantage of this method is the high purity of the resulting TBAH solution, as the silver iodide byproduct is easily separated. However, the high cost of the silver oxide reagent is a significant drawback for large-scale production. guidechem.com

Controlled Temperature Regimes for Neutralization

Temperature control is a critical parameter during the neutralization of TBAH with benzoic acid. The reaction is exothermic, and maintaining a low temperature, often by using an ice bath, is essential to manage the heat generated.

Furthermore, tetrabutylammonium hydroxide itself is thermally sensitive. At elevated temperatures, it can undergo Hofmann elimination, a decomposition reaction that produces tributylamine (B1682462) (a tertiary amine) and 1-butene. wikipedia.orgguidechem.com This degradation not only reduces the yield of the desired product but also introduces impurities into the reaction mixture. wikipedia.org Studies have shown that at 60°C, 52% of TBAH can decompose within 7 hours, with the decomposition rate increasing to 92% at 100°C over the same period. guidechem.com Therefore, careful temperature management is crucial for both safety and product purity.

Solvent Selection in TBAH Neutralization (e.g., Anhydrous Methanol)

The choice of solvent is important in the synthesis of this compound. Anhydrous methanol is a commonly used solvent for the reaction between tetrabutylammonium iodide and silver oxide to produce the TBAH precursor. For the subsequent neutralization step, solvents such as dimethylformamide (DMF) or pyridine (B92270) are often employed, particularly when the reaction is part of a non-aqueous titration procedure for standardizing the TBAH solution with benzoic acid as a primary standard. sips.org.indss.go.th

Using anhydrous solvents is crucial to prevent the introduction of excess water, which can affect the reaction equilibrium and the purity of the final product. The solvent must effectively dissolve both the TBAH and benzoic acid to ensure a complete and efficient reaction. egyankosh.ac.in After the reaction, the solvent is typically removed under reduced pressure to isolate the this compound salt.

Alternative Synthetic Pathways and Derivatization Approaches

Besides the direct neutralization of TBAH, this compound can be synthesized through other routes. One notable alternative is a liquid-liquid phase-transfer catalysis (PTC) system. In this method, sodium benzoate reacts with a phase-transfer catalyst, such as tetrabutylammonium bromide, in a biphasic solvent system like 1,2-dichloroethane and water. The tetrabutylammonium cation facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase, where the reaction occurs.

This compound itself is utilized in further chemical transformations and derivatizations. It serves as an ion pair in palladium-catalyzed reactions, where it can assist in the C-H activation of benzoic acids for subsequent couplings. cnr.it It is also employed as a catalyst and surfactant in various organic synthesis applications. lookchem.comchemimpex.com

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| 1,2-dichloroethane | C₂H₄Cl₂ |

| 1-butene | C₄H₈ |

| Acetic acid | CH₃COOH |

| Benzoic acid | C₆H₅COOH |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| Methanol | CH₃OH |

| Perchloric acid | HClO₄ |

| Potassium bromide | KBr |

| Potassium hydroxide | KOH |

| Pyridine | C₅H₅N |

| Silver iodide | AgI |

| Silver oxide | Ag₂O |

| Sodium benzoate | C₇H₅NaO₂ |

| This compound | (C₄H₉)₄N⁺C₆H₅COO⁻ |

| Tetrabutylammonium bromide | (C₄H₉)₄NBr |

| Tetrabutylammonium hydroxide (TBAH) | (C₄H₉)₄NOH |

| Tetrabutylammonium iodide | (C₄H₉)₄NI |

| Tributylamine | (C₄H₉)₃N |

Microwave-Assisted Synthesis

While direct microwave-assisted synthesis protocols for this compound are not prominently documented in the literature, the compound and its halide analogs, such as tetrabutylammonium bromide (TBAB), are frequently employed as highly efficient phase-transfer catalysts in reactions accelerated by microwave irradiation. researchgate.netdokumen.pubrasayanjournal.co.in This technique, known as microwave-assisted organic synthesis (MAOS), leverages the rapid heating capabilities of microwaves to significantly reduce reaction times and often improve yields. univpancasila.ac.id

In this context, tetrabutylammonium salts facilitate reactions between reactants that are in different phases (e.g., a solid and a liquid or two immiscible liquids). at.ua The bulky, lipophilic tetrabutylammonium cation is capable of pulling an anionic reactant (like the benzoate anion) into an organic phase where the reaction can proceed more efficiently. The use of microwave irradiation in conjunction with these catalysts creates a synergistic effect, where the rapid, uniform heating enhances the catalytic cycle. For instance, TBAB has been used as a catalyst under microwave conditions for N-alkylation and oxidation reactions, demonstrating the utility of tetrabutylammonium salts in this green chemistry approach. dokumen.pubrasayanjournal.co.in

Table 1: Role of Tetrabutylammonium Salts in Microwave-Assisted Reactions

| Reaction Type | Catalyst | Role of Catalyst | Reference |

|---|---|---|---|

| N-alkylation & Condensation | This compound (TBAB) | Neutral ionic catalyst under microwave irradiation. | researchgate.net |

| Oxidation of Alcohols | Tetrabutylammonium bromide | Phase-transfer catalyst to facilitate oxidation in a biphasic system. | dokumen.pubrasayanjournal.co.in |

| Polycondensation | Tetrabutylammonium bromide | Catalyzes polycondensation of bisphenols, reducing reaction times. | univpancasila.ac.id |

Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated through the lens of the twelve principles of green chemistry, which aim to make chemical processes more environmentally benign. whiterose.ac.uk

Key principles applicable to its synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. whiterose.ac.uk Efficient synthesis methods with high yields minimize waste generation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk The neutralization reaction between tetrabutylammonium hydroxide (TBAH) and benzoic acid is a prime example of high atom economy, as the only byproduct is water. smolecule.com

Less Hazardous Chemical Synthesis: Methods should use and generate substances with little to no toxicity. whiterose.ac.uk The choice of reagents and solvents is critical. For example, a metathesis reaction between tetrabutylammonium bromide and sodium benzoate can be performed in a biphasic system of dichloromethane and water, though replacing dichloromethane with a greener solvent would further improve its profile.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. whiterose.ac.uk Recent protocols for related syntheses emphasize the use of water as a solvent, which is non-toxic, non-flammable, and readily available. organic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. whiterose.ac.uk The use of tetrabutylammonium salts as phase-transfer catalysts aligns perfectly with this principle. The catalyst facilitates the reaction at lower energy and is required in sub-stoichiometric amounts, reducing waste. lookchem.com

The transition-metal-free synthesis of related esters using a catalytic amount of tetrabutylammonium iodide (TBAI) in an aqueous medium highlights a modern, eco-compatible approach that is operationally simple and cost-effective. organic-chemistry.org

Purification and Characterization of Synthesized this compound

Post-synthesis purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and solvents, yielding a product of high purity suitable for its intended applications.

Recrystallization Techniques and Solvent Systems (e.g., Acetone (B3395972)/Water)

Recrystallization is the primary method for purifying crude this compound. The selection of an appropriate solvent system is crucial for achieving high purity and good crystal formation.

A widely used and effective solvent system is a mixture of acetone and water. Patents have described the use of aqueous acetone in various ratios, from 10/90 to 90/10 water/acetone, for recrystallization. google.comgoogle.com A specific protocol finds that an acetone/water ratio of 3:1 (v/v) is optimal for achieving well-defined white crystals.

The general procedure involves:

Dissolving the crude product in the minimum amount of the hot acetone/water solvent system.

Implementing a slow temperature gradient, for instance, by allowing the solution to cool gradually from 50°C to 4°C. This slow cooling process is essential as it promotes the formation of larger, more perfect crystals, which inherently exclude impurities more effectively than rapidly formed small crystals.

Isolating the purified crystals by filtration. This process can yield a product with 85–90% purity.

Vacuum Drying Conditions

After isolation by filtration, the purified crystals of this compound must be thoroughly dried to remove any residual solvents from the recrystallization step. Vacuum drying is the preferred method as it allows for solvent removal at a lower temperature, preventing thermal decomposition of the compound.

Specific, validated conditions for drying this compound are a temperature of 60°C for 12 hours under a vacuum pressure of 10 mmHg . These conditions are effective for removing both water and acetone without degrading the final product. The 12-hour duration is also supported by similar drying procedures for related compounds. rsc.org

Table 2: Purification and Drying Parameters for this compound

| Parameter | Description | Conditions | Reference |

|---|---|---|---|

| Recrystallization | Solvent System | Acetone/Water (3:1 v/v) | |

| Temperature Gradient | Slow cooling from 50°C to 4°C | ||

| Drying | Method | Vacuum Drying | |

| Temperature | 60°C | ||

| Pressure | 10 mmHg | ||

| Duration | 12 hours |

Mechanistic Investigations of Tetrabutylammonium Benzoate in Catalysis

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. jyu.fi Tetrabutylammonium (B224687) salts are among the most common catalysts used for this purpose due to their ability to transport anionic species from the aqueous layer into the organic layer where the reaction occurs. acs.orgrsc.org

Ion Pair Formation and Transfer

The fundamental principle of tetrabutylammonium benzoate's role in PTC lies in its ability to form a lipophilic ion pair. In a biphasic system, the tetrabutylammonium cation ([TBA]⁺) pairs with the benzoate (B1203000) anion from the aqueous phase. nih.gov The four butyl groups attached to the nitrogen atom create a large, nonpolar cation that effectively shields the positive charge, making the resulting ion pair, [TBA]⁺[Benzoate]⁻, soluble in organic solvents. nih.govbohrium.com

This process, often termed "ion pair extraction," transfers the benzoate anion into the organic phase, where it would otherwise be insoluble. nih.gov Once in the organic medium, the anion is in a state of "anion activation" because it is minimally solvated and the electrostatic interactions with its counter-ion are weaker compared to in the aqueous phase, enhancing its nucleophilicity and reactivity. bohrium.com The catalyst cation then returns to the aqueous phase to repeat the cycle, requiring only a catalytic amount of the salt. acs.orgnih.gov The general mechanism can be represented as follows:

Aqueous Phase: [TBA]⁺X⁻(org) + M⁺Y⁻(aq) ⇌ [TBA]⁺Y⁻(org) + M⁺X⁻(aq) Organic Phase: [TBA]⁺Y⁻(org) + RX(org) → RY(org) + [TBA]⁺X⁻(org)

Interfacial Phenomena in Biphasic Systems

In biphasic catalytic systems, the interface between the two immiscible liquids is a critical region where key steps of the catalytic cycle occur. For some reactions, the mechanism is not a simple extraction but is instead governed by phenomena at the interface. The concentration of the tetrabutylammonium catalyst at this interface is a determining factor for the reaction rate. bohrium.com

Role in Enhancing Reaction Rates and Yields

The primary application of this compound in PTC is to accelerate reaction rates and improve product yields. By shuttling the reactant anion into the organic phase, it overcomes the insolubility barrier, allowing reactions to proceed under milder conditions and often with fewer byproducts. jyu.fi This is particularly valuable in green chemistry, as it can reduce the need for harsh or expensive organic solvents that dissolve all reactants.

The effectiveness of tetrabutylammonium salts in enhancing reaction outcomes has been documented in numerous synthetic transformations, including esterifications, alkylations, and polymerizations. acs.org For example, the benzoylation of 4-chloro-3-methylphenol (B1668792) using tetrabutylammonium bromide as a catalyst achieved a product yield exceeding 97% within just 30 minutes. The choice of catalyst and its concentration are crucial, as demonstrated in the esterification of various organic acids where the reaction rate constant shows a significant dependence on the amount of tetrabutylammonium bromide (TBAB) used.

| Reaction | Catalyst | Conditions | Outcome | Reference |

| Benzoylation of 4-chloro-3-methylphenoxide | Tetrabutylammonium bromide | 10°C, 100 rpm, 0.5 h | >97.2% yield | |

| Esterification of Adipic Acid | Tetrabutylammonium bromide (TBAB) | Varies | Rate constant increases with TBAB amount | |

| Cyanide displacement on 1-chlorooctane | Quaternary ammonium (B1175870) salt | - | 99% yield in < 2 hours vs. no reaction without catalyst | nih.gov |

Anion-Binding and Recognition Mechanisms

Beyond its role in PTC, this compound serves as a crucial tool in the field of supramolecular chemistry. Here, the focus shifts from the catalytic transport of the benzoate anion to its specific recognition and binding by host molecules through non-covalent interactions.

Supramolecular Anion Recognition

Supramolecular anion recognition involves the design of synthetic receptors that can selectively bind specific anions. This compound is frequently used as the source of the benzoate guest anion in these studies. The binding is typically driven by hydrogen bonding, where the carboxylate group of the benzoate anion acts as a hydrogen bond acceptor.

For example, receptors incorporating urea (B33335) or triazole groups have been shown to bind the benzoate anion. In these systems, the NH protons of the receptor act as hydrogen bond donors, forming a complex with the benzoate. The strength and selectivity of this binding can be tuned by modifying the structure of the receptor. NMR titration is a common technique used to study these interactions, where shifts in the proton signals of the receptor upon addition of this compound indicate the formation and strength of the host-guest complex.

| Receptor Type | Anion Source | Key Interaction | Observation | Reference |

| Functionalised Ureas | This compound | Hydrogen bonding (Urea NH to Benzoate COO⁻) | Downfield shifts of urea NH protons in NMR titration | |

| Tetratriazole Host | This compound | Hydrogen bonding | Moderate binding observed, demonstrating host flexibility | |

| Tripodal Iron(II) Complex | This compound | Urea groups on complex bind benzoate | Strong binding affinity observed via ¹H NMR titrations |

Interactions with Calixpyrrole Systems

Calixpyrroles, particularly meso-octamethylcalix acs.orgpyrrole (B145914), are well-studied neutral receptors for anions. Research has extensively detailed the interaction between these macrocycles and the benzoate anion, supplied as its tetrabutylammonium salt. The calix acs.orgpyrrole molecule possesses a cavity lined with four pyrrole NH groups that can act as hydrogen bond donors.

Studies using NMR and FTIR spectroscopy, as well as DFT calculations, have shown that the benzoate anion binds within the calix acs.orgpyrrole cavity. The interaction is stabilized by multiple hydrogen bonds between the pyrrole NH protons and the oxygen atoms of the benzoate's carboxylate group. In some strapped calix acs.orgpyrrole systems, which have a more rigid and pre-organized cavity, the binding affinity and selectivity for different anions, including benzoate, can be finely tuned. For instance, a comparative study found that while the parent calix acs.orgpyrrole binds chloride and benzoate with similar affinity, strapped systems can show a marked preference for chloride, a phenomenon attributed to the better preorganization of the modified receptor. In an aryl-extended calix acs.orgpyrrole, the benzoate anion showed the highest binding constant among the anions tested, highlighting the strong interaction. acs.org

Mechanisms in Polymerization Reactions

This compound (TBAB) is an effective catalyst in various polymerization reactions, influencing reaction rates and pathways. Its role is particularly prominent in the polymerization of epoxides and in Group Transfer Polymerization (GTP).

In the polymerization of propylene (B89431) oxide, this compound has been shown to be an effective initiator. acs.org Studies have demonstrated that TBAB can catalyze the ring-opening polymerization of propylene oxide, leading to the formation of poly(propylene oxide). acs.orgsmolecule.com The catalytic activity of TBAB in this context is attributed to the nucleophilic attack of the benzoate anion on the epoxide ring, which initiates the polymerization process. The bulky tetrabutylammonium cation helps to solubilize the benzoate anion in the organic reaction medium.

A key aspect of TBAB's catalytic function is its ability to lower the activation energy of polymerization reactions. smolecule.com By providing an alternative reaction pathway with a lower energy barrier, TBAB can significantly increase the rate of polymerization. This is a common feature of its role as a phase-transfer catalyst, where it facilitates the transfer of the benzoate anion into the organic phase where the reaction occurs. In the context of propylene oxide polymerization, the use of TBAB as a catalyst can alter the reaction mechanism compared to traditional systems. smolecule.com

This compound is a widely used nucleophilic catalyst for the Group Transfer Polymerization (GTP) of acrylic monomers, such as methyl methacrylate (B99206) (MMA). lboro.ac.uklboro.ac.uk GTP is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. phasetransfercatalysis.com

In GTP, a silyl (B83357) ketene (B1206846) acetal (B89532) is used as an initiator. lboro.ac.uk this compound, or more specifically, the benzoate anion, catalyzes the polymerization by activating the silyl ketene acetal initiator. rsc.orgcymitquimica.com The proposed mechanism involves the formation of a hypervalent siliconate intermediate through the coordination of the benzoate anion to the silicon atom of the initiator. This intermediate then reacts with a monomer molecule, leading to the transfer of the silyl group and the addition of the monomer to the growing polymer chain. rsc.org The process is then repeated, allowing for the controlled growth of the polymer chain.

Tetrabutylammonium bibenzoate has also been identified as a useful nucleophile for catalyzing the silyl ketene acetal-initiated GTP of alkyl acrylate (B77674) monomers. cymitquimica.com

Kinetic studies of benzoate-catalyzed GTP of MMA have revealed several key features. These polymerizations often exhibit induction periods, where the initial rate of polymerization is slower than the subsequent propagation phase. lboro.ac.ukfigshare.com This has been attributed to the complexities of the initiation process. lboro.ac.uk

Mathematical models have been developed to describe the kinetics of TBAB-catalyzed GTP of MMA. lboro.ac.ukfigshare.com These models aim to predict the conversion of the monomer, as well as the number-average and weight-average molecular weight profiles of the resulting polymer under isothermal conditions. figshare.com The modeling efforts have highlighted that the polymerization does not always follow the expected Arrhenius Law, suggesting that the reaction mechanism is more intricate than initially believed. lboro.ac.ukfigshare.com The models also account for termination reactions that can occur, despite GTP being classified as a living polymerization. figshare.com

A summary of key findings from kinetic studies of TBAB-catalyzed GTP of MMA is presented in the table below.

| Kinetic Feature | Observation | Implication | Reference |

| Induction Period | Slower initial polymerization rate compared to propagation. | Complex initiation mechanism. | lboro.ac.ukfigshare.com |

| Termination Reactions | Inherent termination despite being a living polymerization. | Presence of side reactions, potentially caused by impurities. | lboro.ac.ukfigshare.com |

| Arrhenius Law Deviation | The polymerization does not adhere to the expected temperature dependence. | The reaction mechanism is more complex than a simple propagation model. | lboro.ac.ukfigshare.com |

Group Transfer Polymerization (GTP) of Methyl Methacrylate

Induction Periods and Termination Reactions in GTP

Group Transfer Polymerization (GTP) is a method for creating acrylic polymers with controlled molecular weight and architecture. lboro.ac.uk The process utilizes a silyl ketene acetal as an initiator to polymerize acrylic monomers, with the reaction being catalyzed by either nucleophilic or Lewis acid catalysts. lboro.ac.uk Tetrabutylammonium salts, including the benzoate, are effective nucleophilic catalysts for GTP. lboro.ac.ukgrafiati.com

Research on the kinetics of benzoate-catalyzed GTP of methyl methacrylate (MMA) reveals characteristic features of the polymerization process. lboro.ac.uk One such feature is the presence of an induction period , where the initial rate of polymerization is slower than anticipated before proceeding at a normal propagation rate. lboro.ac.uk This initial lag is a typical characteristic of benzoate-catalyzed GTP of MMA. lboro.ac.uk

| Polymerization Method | Catalyst | Key Mechanistic Features | Monomer Example |

| Group Transfer Polymerization (GTP) | This compound | Induction Periods, Termination by Protic Impurities | Methyl Methacrylate (MMA) |

Mechanistic Insights in Electrochemical Processes

This compound serves as a crucial component in various electrochemical systems, primarily due to its properties as a supporting electrolyte and its ability to facilitate specific reactions at the electrode-solution interface.

This compound has been identified as an effective analytical reagent in the electrochemical generation of hydrogen from acetic acid, particularly when using a molecular molybdenum-oxo catalyst. sigmaaldrich.com Its role is to enhance the reaction's efficiency. Mechanistically, the compound's effectiveness is attributed to its ability to facilitate ion exchange processes .

The synthesis of this compound itself is often achieved through a liquid-liquid phase-transfer catalysis (PTC) system, which relies on ion exchange. In a typical preparation, sodium benzoate in an aqueous phase reacts with tetrabutylammonium bromide in an organic phase. The tetrabutylammonium cation transfers the benzoate anion from the aqueous phase to the organic phase, demonstrating its fundamental role in ion exchange.

In the context of hydrogen generation, this ion exchange capability is critical. The tetrabutylammonium cation can effectively pair with and transport anions, facilitating their movement and participation in the electrochemical reaction. This leads to higher reaction rates and improved yields of hydrogen. The bulky and lipophilic nature of the tetrabutylammonium cation reduces the electrostatic interaction with the benzoate anion, which "activates" the anion and enhances its reactivity in the organic media or at the electrode surface.

The mechanism of action for this compound in electrochemical applications involves its interaction with various molecular targets and its influence on reaction pathways. It is widely used as a supporting electrolyte, where it enhances the conductivity of the solution and helps to minimize undesirable side reactions. smolecule.com

In specific applications, this compound is chosen for its solubility characteristics when forming an ion-pair with other species. For example, in studies involving ferrocene (B1249389) in an organic solvent like DMSO, this compound was selected as the carboxylate source due to its enhanced solubility upon forming an ion-pair, which allowed for clearer electrochemical measurements. google.com These interactions highlight how the compound's structure directly influences the molecular environment of an electrochemical cell, guiding reaction pathways and enabling specific processes.

| Electrochemical Application | Role of this compound | Key Molecular Interaction |

| Hydrogen Generation | Enhances reaction rate and yield | Facilitates ion exchange of benzoate anions |

| Supporting Electrolyte | Improves conductivity, reduces side reactions | Forms ion pairs and aggregates with other species smolecule.comacs.org |

| Redox-Mediated Separation | Solubilizes target species | Forms soluble ion-pairs with metallocenes google.com |

Role in Oxidative Reactions

In the realm of oxidative reactions, quaternary ammonium salts, particularly iodides, serve as powerful catalysts. While research often highlights tetrabutylammonium iodide (TBAI), the mechanistic principles involve intermediates and roles that are directly relevant to the benzoate anion.

A common strategy in oxidative functionalization reactions involves the use of a quaternary ammonium iodide, such as TBAI, in the presence of an oxidant like dibenzoyl peroxide or hydrogen peroxide. beilstein-archives.orgnih.govjku.at The core of the catalytic cycle is the in situ oxidation of the iodide catalyst. beilstein-archives.orgnih.gov This oxidation generates a highly reactive, catalytically competent quaternary ammonium hypoiodite (B1233010) (Bu₄NIO) species. beilstein-archives.orgnih.govbeilstein-journals.org

Following the formation of the quaternary ammonium hypoiodite, the catalytic cycle proceeds through a distinct sequence of steps. The hypoiodite species facilitates the α-iodination of a suitable pronucleophile, such as a β-ketocarbonyl compound. beilstein-archives.orgnih.govresearchgate.net This step introduces an iodine atom at the α-position, transforming the substrate into an electrophilic intermediate. beilstein-archives.orgnih.gov

The final stage of this process involves a phase-transfer catalyzed nucleophilic substitution . beilstein-archives.orgnih.gov The α-iodinated intermediate reacts with a nucleophile present in the reaction mixture. The tetrabutylammonium cation facilitates this step by forming an ion pair with the nucleophile, enhancing its solubility and reactivity in the organic phase where it can displace the iodide from the substrate. beilstein-archives.orgnih.gov

A direct application of this compound in facilitating nucleophilic substitution has also been demonstrated. Benzyl (B1604629) iodides, formed through other methods, can be converted in situ to the corresponding benzyl benzoates by a simple reaction with this compound. acs.org This showcases the ability of the benzoate anion, delivered by the tetrabutylammonium cation, to act as an effective nucleophile in substitution reactions.

Applications of Tetrabutylammonium Benzoate in Organic Synthesis

General Catalytic Applications

As a phase-transfer catalyst, tetrabutylammonium (B224687) benzoate (B1203000) facilitates a variety of organic transformations. The large, lipophilic tetrabutylammonium cation pairs with the benzoate anion, allowing this ion pair to dissolve in nonpolar organic solvents where the anion can act as a nucleophile or a base.

Esterification Reactions

Tetrabutylammonium benzoate and related quaternary ammonium (B1175870) salts are effective catalysts in the synthesis of esters. chemimpex.com They are particularly useful in promoting reactions between a carboxylate salt in an aqueous phase and an alkyl halide in an organic phase. While specific research on this compound is part of the broader utility of phase-transfer catalysis, related systems demonstrate the principle. For instance, the related compound tetrabutylammonium tribromide has been shown to be an excellent catalyst for the direct condensation of various carboxylic acids with primary, secondary, and benzylic alcohols to form esters. The use of phase-transfer catalysts can enhance reaction efficiency.

Table 1: Representative Phase-Transfer Catalyzed Esterification

| Reactants | Catalyst System | Product | Key Finding |

| Sodium Benzoate, Benzyl (B1604629) Chloride | Tetrabutylammonium hydrogen sulfate (B86663) / Trioctylmethylammonium chloride | Benzyl Benzoate | A mixed phase-transfer catalyst system can exhibit synergistic effects, improving the rate of esterification. |

Etherification Reactions

The catalytic activity of this compound extends to etherification reactions, facilitating the formation of ethers from alcohols and alkyl halides. In this role, the catalyst transports the alkoxide ion, formed by the deprotonation of an alcohol, into the organic phase where it can react with an alkyl halide. This application is a fundamental aspect of its utility in promoting reactions between immiscible reactants, thereby increasing reaction efficiency.

Condensation Reactions

This compound has been identified as a novel and effective neutral ionic catalyst for condensation reactions, particularly when used in conjunction with microwave irradiation. This combination offers a simple, efficient, and more environmentally friendly method for synthesizing bioactive compounds like quinazolin-4(3H)-one derivatives. Related tetrabutylammonium salts have also been successfully used to catalyze the cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes under solvent-free, microwave-assisted conditions, resulting in excellent yields of 2-arylquinazolin-4(3H)-ones in very short reaction times.

Alkylation Reactions

As a phase-transfer catalyst, this compound is utilized in alkylation reactions. smolecule.com It facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase, where it can react with an alkylating agent. This process is crucial for reactions where the nucleophile has poor solubility in the organic solvent that dissolves the alkylating agent, thereby enabling reactions that would otherwise be inefficient. smolecule.com

Acylation Reactions

This compound and similar salts are effective in promoting acylation reactions. smolecule.com These reactions involve the introduction of an acyl group into a molecule. The catalyst helps to solubilize the acylation agent or the substrate in the organic reaction medium. For example, related compounds like tetrabutylammonium hydroxide (B78521) have been shown to be highly efficient catalysts for the acylation of alcohols, phenols, and thiols, leading to the synthesis of esters and thioesters in high yields.

Polymerization Chemistry

This compound plays a specialized and significant role in the field of polymer chemistry. chemimpex.comsmolecule.com Its applications range from initiating polymerization to acting as a stabilizer in emulsion systems. smolecule.com

A key application emerged with the development of Group Transfer Polymerization (GTP), a form of living polymerization for acrylic monomers. Salts such as this compound and tetrabutylammonium bibenzoate were identified as highly effective nucleophilic catalysts for the GTP of monomers like methyl methacrylate (B99206), allowing for excellent control over the polymer's molecular weight and structure.

Furthermore, this compound serves as an effective anionic initiator for the polymerization of propylene (B89431) oxide. smolecule.commst.edu The tetrabutylammonium cation enhances the solubility of the salt and promotes ion separation, facilitating the nucleophilic ring-opening of the epoxide monomer, which initiates the polymerization process. smolecule.commst.edu Studies have investigated the effects of solvent, temperature, and initiator-to-monomer ratio on the polymer yield. mst.edu

In emulsion polymerization, the compound functions as both a phase-transfer catalyst and a surfactant. smolecule.com It effectively reduces surface tension, which is crucial for creating stable emulsion systems, and facilitates the transport of reactants between the aqueous and organic phases. smolecule.com Its ability to act simultaneously as a catalyst and a surfactant makes it valuable for creating nanostructured materials, such as well-defined block copolymers, through processes like group transfer polymerization-induced self-assembly. smolecule.com

Table 2: Applications of this compound in Polymerization

| Polymerization Type | Monomer Example | Role of this compound | Key Feature |

| Group Transfer Polymerization (GTP) | Methyl Methacrylate | Nucleophilic Catalyst | Provides excellent control over polymer molecular weight and architecture. |

| Anionic Polymerization | Propylene Oxide | Anionic Initiator | The tetrabutylammonium cation increases solubility and ion separation, aiding initiation. smolecule.commst.edu |

| Emulsion Polymerization | General | Phase-Transfer Catalyst & Surfactant | Reduces surface tension and facilitates reactant transport between phases. chemimpex.comsmolecule.com |

Polymerization of β-Lactones

The anionic ring-opening polymerization (ROP) of β-lactones is a significant method for producing biodegradable polyesters. nih.govnih.gov In this context, nucleophilic initiators are crucial for starting the polymerization process. While this compound itself is not extensively documented for this specific reaction, the closely related compound, tetraethylammonium (B1195904) benzoate, has been successfully employed as an initiator. tandfonline.comresearchgate.net This analogous initiator demonstrates the viability of the benzoate anion, paired with a quaternary ammonium cation, to effectively initiate the ROP of α,α,β-trisubstituted β-lactones. tandfonline.com The process allows for the synthesis of high-molecular-weight statistical and block co-polyesters. tandfonline.com The mechanism involves the benzoate anion attacking the β-lactone ring, leading to its opening and the formation of a propagating carboxylate anion, which continues the polymerization chain. The bulky quaternary ammonium cation helps to maintain the solubility of the initiator and the propagating species in anhydrous organic solvents like tetrahydrofuran (B95107) (THF). tandfonline.com

Synthesis of Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailored recognition sites for a specific target molecule. mdpi.comcam.ac.uk The synthesis involves polymerizing functional monomers and a cross-linker around a template molecule. cam.ac.ukfrontiersin.org While direct use of this compound in the bulk polymerization of MIPs is not commonly cited, the tetrabutylammonium cation has been utilized as a structural mimic for a template molecule in the fabrication of MIP-based chemosensors. nih.gov In these specialized applications, quaternary ammonium cations can serve as functional monomers to create binding sites for electrically charged and water-soluble analytes, such as glyphosate. nih.gov The design of these polymers can be systematically evaluated by assessing the interactions between the positively charged monomers and the target analyte to optimize the binding characteristics of the final polymer. nih.gov

Block and Graft Copolymer Production

Block and graft copolymers are complex macromolecules composed of chemically distinct polymer chains linked together. cmu.edumdpi.com Their synthesis often requires precise control over the polymerization process. Tetrabutylammonium salts play a role in various strategies for producing these advanced materials. For instance, tetrabutylammonium hydroxide has been used to create tetrabutylammonium salts of poly(styrene-block-acrylic acid), forming ionomers that are precursors to more complex structures. cmu.edu In other syntheses, related salts like tetrabutylammonium chloride act as phase-transfer catalysts for the synthesis of specialized liquid-crystalline monomers, which are later incorporated into copolymers. cmu.edu Furthermore, tetrabutylammonium bromide has been employed as a phase transfer catalyst in the nucleophilic substitution reaction to produce sulfonated block copolymers. mdpi.com

Nucleophile-Initiated Polymerization

This compound is an effective initiator for the nucleophile-initiated polymerization of certain monomers, such as propylene oxide. mst.edu In this reaction, the benzoate anion acts as the nucleophile that initiates the polymerization, while the tetrabutylammonium cation serves two key functions: it increases the solubility of the salt in the reaction medium and enhances the separation between the benzoate anion and the cation. mst.edu This increased ion separation makes the benzoate anion more available and reactive for initiating the polymerization. The reaction can be carried out in a pressure reactor at temperatures ranging from 40 to 108°C, yielding poly(propylene oxide) with varying polymer yields depending on the solvent, temperature, and initiator-to-monomer ratio. mst.edu This method represents a clear example of anionic polymerization where the choice of the counterion significantly influences the reaction's efficiency. mst.edursc.org

Advanced Organic Transformations

Beyond polymerization, tetrabutylammonium salts are instrumental in facilitating complex organic reactions, leading to the synthesis of valuable chemical structures.

Oxidative α-Azidation of Carbonyl Compounds

In the field of advanced organic transformations, tetrabutylammonium salts are crucial catalysts. While this compound is not the primary catalyst, the benzoate anion plays a key role in a reaction system utilizing tetrabutylammonium iodide (TBAI) for the oxidative α-azidation of β-ketocarbonyl compounds. beilstein-journals.orgnih.govbeilstein-archives.org This process uses sodium azide (B81097) (NaN₃) as the azide source and dibenzoyl peroxide as the oxidant. beilstein-journals.org The proposed mechanism suggests that the TBAI catalyst is first oxidized to a quaternary ammonium hypoiodite (B1233010) species. beilstein-journals.orgbeilstein-archives.org This intermediate facilitates the α-iodination of the carbonyl compound, where the benzoate anion, formed from the dibenzoyl peroxide, can act as a base. beilstein-journals.orgbeilstein-archives.org The resulting α-iodinated intermediate then undergoes a phase-transfer-catalyzed nucleophilic substitution with the azide anion to yield the final α-azidated product. beilstein-journals.org This method provides an efficient pathway to valuable organic azides from readily available chemicals under operationally simple conditions. beilstein-journals.orgresearchgate.net

| Substrate (β-Ketocarbonyl Derivative) | Product (α-Azido Derivative) | Yield (%) |

| Ethyl 2-oxo-1-cyclopentanecarboxylate | Ethyl 1-azido-2-oxo-1-cyclopentanecarboxylate | 95 |

| Ethyl 2-oxo-1-cyclohexanecarboxylate | Ethyl 1-azido-2-oxo-1-cyclohexanecarboxylate | 93 |

| 1,3-Indandione | 2-Azido-1,3-indandione | 85 |

| N-Boc-4-piperidone | 3-Azido-N-Boc-4-piperidone | 75 |

Synthesis of Bioactive Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives are a class of heterocyclic compounds known for their broad range of biological activities. nih.govmdpi.comacgpubs.org The synthesis of these molecules often involves the cyclocondensation of 2-aminobenzamide with aromatic aldehydes. researchgate.net Tetrabutylammonium bromide (TBAB), a compound structurally similar to this compound, has proven to be a highly effective and novel neutral ionic liquid catalyst for this transformation. researchgate.net The reaction can be performed under solvent-free conditions at 100°C, using copper(II) chloride as an oxidizing agent, to produce 2-arylquinazolin-4(3H)-ones in good to excellent yields. researchgate.net222.198.130 In the absence of the oxidant, the reaction yields the unoxidized intermediate, 2-aryl-2,3-dihydroquinazolin-4(1H)-one. researchgate.net Furthermore, the synthesis can be accelerated using microwave irradiation, which allows the reactions to complete in just a few minutes. researchgate.net

| Aldehyde Reactant | Product (2-Arylquinazolin-4(3H)-one) | Yield (%) (Thermal) | Yield (%) (Microwave) |

| Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 92 | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 95 | 96 |

| 4-Methylbenzaldehyde | 2-(4-Tolyl)quinazolin-4(3H)-one | 93 | 94 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 94 | 95 |

Table based on data for TBAB-catalyzed synthesis of quinazolin-4(3H)-ones. researchgate.net

Cyclotrimerization of Isocyanates

The cyclotrimerization of isocyanates is a crucial industrial process for the formation of polyisocyanurates, which are known for their enhanced thermal stability and flame-retardant properties. While the use of various catalysts for this transformation is well-documented, the specific application of this compound is less commonly reported than other quaternary ammonium salts. However, based on the established catalytic activity of other tetrabutylammonium carboxylates, such as tetrabutylammonium acetate, a plausible catalytic role for this compound can be proposed. researchgate.netphasetransfercatalysis.com

The generally accepted mechanism for the cyclotrimerization of isocyanates catalyzed by quaternary ammonium carboxylates involves the initial nucleophilic attack of the carboxylate anion on the electrophilic carbon of the isocyanate group. researchgate.net In the case of this compound, the benzoate anion would add to an isocyanate molecule to form a reactive intermediate. This intermediate would then react with two more isocyanate molecules in a stepwise manner to form a cyclic trimer, the isocyanurate. The catalyst, the benzoate anion, is regenerated in the final step, allowing it to participate in another catalytic cycle. The bulky tetrabutylammonium cation serves to solubilize the benzoate anion in the organic reaction medium. phasetransfercatalysis.com

The catalytic efficiency of this process is influenced by the nature of the isocyanate substrate. Both aromatic and aliphatic isocyanates can undergo cyclotrimerization, although reaction conditions may vary. The reaction is typically carried out under neat conditions or in an inert solvent.

Below is a table showing representative examples of isocyanate cyclotrimerization catalyzed by a related tetrabutylammonium salt, tetrabutylammonium phthalimide-N-oxyl, which illustrates the general scope of this transformation. iust.ac.ir

| Entry | Isocyanate Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Phenyl isocyanate | 0.025 | 5 | 98 |

| 2 | 4-Chlorophenyl isocyanate | 0.025 | 5 | 99 |

| 3 | 4-Methylphenyl isocyanate | 0.025 | 10 | 98 |

| 4 | n-Butyl isocyanate | 0.25 | 15 | 96 |

| 5 | Cyclohexyl isocyanate | 0.25 | 20 | 95 |

Carboxylative 1,2-Difunctionalization of C=C Bonds

The carboxylative 1,2-difunctionalization of carbon-carbon double bonds is a powerful method for the synthesis of dicarboxylic acids and their derivatives from simple alkenes. This transformation has been achieved using various methodologies, including visible-light-driven processes.

Recent studies have highlighted the use of tetrabutylammonium oxalate (B1200264) as an effective reagent for the visible-light-induced carboxylative 1,2-difunctionalization of alkenes. acs.orgnih.gov In this process, the oxalate dianion, upon irradiation, undergoes single-electron transfer to generate CO2 and a CO2 radical anion, which then participate in the difunctionalization of the C=C bond. acs.orgnih.gov

However, there is a lack of scientific literature demonstrating the use of this compound for this specific type of carboxylative 1,2-difunctionalization of C=C bonds. The benzoate anion is not known to generate a CO2 radical anion under visible light irradiation in a manner analogous to the oxalate anion. Therefore, its application in this particular transformation has not been reported.

While this compound has been mentioned in the context of a copper-catalyzed hydro-oxygenation of alkynes, this represents a different mode of reactivity and does not fall under the category of carboxylative 1,2-difunctionalization of C=C bonds driven by the generation of a CO2 radical anion. chemrxiv.org

Due to the absence of reported applications of this compound in the carboxylative 1,2-difunctionalization of C=C bonds, a data table of representative examples cannot be provided for this section. Further research would be required to explore the potential of this compound in this and other related transformations.

Applications in Electrochemistry and Analytical Chemistry

Electrochemical Studies

In the field of electrochemistry, tetrabutylammonium (B224687) benzoate (B1203000) serves multiple key functions that enhance the efficiency and accuracy of various analyses.

Supporting Electrolyte for Enhanced Conductivity

Tetrabutylammonium benzoate is frequently employed as a supporting electrolyte in electrochemical studies. smolecule.comalfa-chemistry.com Its primary role is to increase the conductivity of the solution, particularly in non-aqueous solvents like acetonitrile (B52724), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). alfa-chemistry.com The large tetrabutylammonium cation and the benzoate anion readily dissolve and transport ions, which is crucial for the performance of electrochemical cells. smolecule.com This enhanced conductivity is vital for various electrochemical techniques, including cyclic voltammetry and electrodeposition, as it allows for a more accurate investigation of electron transfer processes. smolecule.com The use of tetrabutylammonium salts as supporting electrolytes helps to ensure that the measured current is primarily due to the electrochemical reaction of the analyte, rather than being limited by the resistance of the solution. researchgate.net

Reduction of Unwanted Side Reactions in Electrochemical Analysis

In addition to enhancing conductivity, this compound helps to minimize unwanted side reactions during electrochemical analysis. smolecule.com By providing a high concentration of non-reactive ions, it helps to suppress the migration of electroactive species towards the electrodes, ensuring that diffusion is the primary mode of mass transport. This leads to more reproducible and reliable electrochemical data.

Cyclic Voltammetric Studies

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. In these studies, this compound serves as an effective supporting electrolyte. smolecule.com For instance, in the study of nickel-bipyridine complexes, tetrabutylammonium salts have been shown to enhance conductivity and reduce the overpotential required for electrocatalytic hydrogenation. The choice of the supporting electrolyte is critical in cyclic voltammetry, as it must be electrochemically inert within the potential window of the experiment. researchgate.net this compound fulfills this requirement in many non-aqueous systems. researchgate.net The anodic oxidation of a series of tetrabutylammonium aliphatic carboxylates, including benzoate, has been studied using cyclic voltammetry on glassy carbon electrodes in acetonitrile. researchgate.net These studies have provided insights into the stepwise nature of electron transfer and decarboxylation processes. researchgate.net

Electrochemical Generation of Hydrogen from Acetic Acid

This compound has been utilized as an analytical reagent in the electrochemical generation of hydrogen from acetic acid, often in the presence of a molecular molybdenum-oxo catalyst. ottokemi.combiocompare.comchemicalbook.com Research has demonstrated that the compound's properties facilitate ion exchange processes, leading to improved reaction rates and higher product yields. In these systems, this compound can also act as a proton source, participating in proton-coupled electron transfer (PCET) mechanisms. The influence of varying ratios of benzoic acid to this compound on the reduction events of a molybdenum-oxo complex has been investigated. For example, changing the ratio from 1:1 to 10:1 resulted in significant shifts in the reduction potentials, highlighting the compound's role in the catalytic cycle. rsc.orgberkeley.edu

Analytical Methodologies

Beyond its applications in fundamental electrochemical studies, this compound is also a valuable component in various analytical techniques.

Mobile Phase Additive in Chromatography

In the field of chromatography, particularly ion-pair reversed-phase liquid chromatography (IP-RPLC), this compound is used as a mobile phase additive. chemimpex.com Its presence in the mobile phase can significantly improve the separation and analysis of various compounds, especially acidic and basic analytes. chemimpex.comoup.com The tetrabutylammonium cation can interact with anionic species, forming neutral ion pairs that have better retention characteristics on reversed-phase columns. oup.com

For instance, the addition of the tetrabutylammonium ion to the mobile phase has been shown to provide baseline resolution for a mixture of aromatic carboxylic acids. oup.com Similarly, the use of tetrabutylammonium additives has been investigated for the ultra-high performance reversed-phase liquid chromatographic elution of basic pharmaceutical compounds. uniroma1.it When added to the mobile phase at a low pH, the hydrophobic tetrabutylammonium cation interacts with the stationary phase, imparting a positive charge and improving the peak shape of protonated basic solutes. uniroma1.it

Stationary Phase Modifier in Ion Chromatography

This compound (TBAB) is utilized as a stationary phase modifier in ion chromatography (IC). Its effectiveness stems from the dual nature of its structure: a lipophilic tetrabutylammonium cation and a benzoate anion. This structure allows for selective interactions with charged analytes. The bulky, nonpolar tetrabutyl groups interact with the stationary phase, effectively modifying its surface properties, while the ionic head group can interact with analytes in the mobile phase. This modification allows for the separation of various ionic species based on a combination of their size, charge, and hydrophobicity.

In practice, TBAB is often employed as a mobile phase additive that dynamically coats the stationary phase. This approach is particularly useful in ion-pair chromatography, a subset of reversed-phase liquid chromatography. The tetrabutylammonium cation pairs with anionic analytes, and these newly formed neutral ion pairs can be retained and separated on a nonpolar stationary phase like C18. The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that influences the retention of analytes.

Separation and Analysis of Ionic Species

This compound plays a significant role in the separation and analysis of various ionic species in analytical chemistry. chemimpex.com Its primary function is as an ion-pairing reagent in high-pressure liquid chromatography (HPLC) and ion chromatography. smolecule.comnih.gov The tetrabutylammonium (TBA+) cation forms ion pairs with anionic analytes, neutralizing their charge and allowing for their separation on reversed-phase columns. oup.com

This technique has been successfully applied to the analysis of complex mixtures. For instance, it has been used for the quantitative determination of ingredients in pharmaceutical preparations, such as cough syrups, where it can separate active ingredients like potassium guaiacolsulfonate and phenylephrine (B352888) hydrochloride from other components including sodium benzoate, colorants, and flavorings. nih.gov A notable advantage of this method is its ability to even separate isomers, such as the 4- and 5-guaiacolsulfonic acid potassium salts. nih.gov

The effectiveness of the separation is highly dependent on the chromatographic conditions. Key parameters that are optimized include the concentration of the tetrabutylammonium salt in the mobile phase, the composition of the mobile phase (often a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer), and the pH of the mobile phase. rsc.orgnih.gov

Below is a table summarizing a study on the simultaneous determination of tetrabutylammonium ([TBA]⁺) and tetrabutylphosphonium (B1682233) ([TBP]⁺) using ion chromatography, which showcases the separation parameters.

Table 1: Chromatographic Conditions for the Separation of [TBA]⁺ and [TBP]⁺

| Parameter | Condition |

|---|---|

| Mobile Phase | 3 mmol L⁻¹ methanesulfonic acid–20% acetonitrile |

| Flow Rate | 1.2 mL min⁻¹ |

| Column | Carboxylic acid-based cation exchange column |

| Detection | Suppressed conductivity |

| Retention Time of [TBA]⁺ | 11 min |

| Retention Time of [TBP]⁺ | 14 min |

| Resolution | 2.059 |

Data sourced from a study on the simultaneous determination of tetrabutylammonium and tetrabutylphosphonium in environmental water samples. rsc.org

Furthermore, tetrabutylammonium salts are used in the analysis of various other compounds. For example, in the analysis of pediatric oral powder, a method was developed for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate using tetrabutylammonium sulfate (B86663) as an ion-pairing reagent in the mobile phase. nih.gov The lipophilic nature of the tetrabutyl groups in TBAB also allows it to be used in the extraction and preconcentration of organic pollutants from environmental samples, enhancing the sensitivity of subsequent analytical methods.

Applications in Materials Science and Supramolecular Chemistry

Precursor for Hybrid Organic-Inorganic Materials

Tetrabutylammonium (B224687) benzoate (B1203000) serves as a valuable precursor in the synthesis of hybrid organic-inorganic materials. smolecule.com These materials are a unique class whose properties are determined by the combination of their organic and inorganic components, making them suitable for applications such as flexible devices. researchgate.net The utility of TBAB stems from its dual nature; the organic tetrabutylammonium cation facilitates integration into polymer structures, while the ionic character allows for interaction with inorganic components. smolecule.com This synergy enables the creation of materials with tailored properties. For instance, ionic liquids, which like TBAB are composed entirely of ions, are known to be particularly useful in material synthesis due to their tunable physicochemical properties based on cation and anion variations. researchgate.net

The integration of tetrabutylammonium benzoate into diverse material structures is facilitated by its chemical composition. The lipophilic nature of the tetrabutyl groups enhances its solubility in organic solvents and its compatibility with polymeric matrices. smolecule.com This allows it to be incorporated into materials like polymers and nanoparticles. lookchem.com For example, in the synthesis of periodic mesoporous organosilica (PMO), organic-inorganic frameworks are created through a sol-gel process where organic fragments are integrated into a silica (B1680970) matrix, demonstrating how organic components can be embedded in inorganic structures. mdpi.com Similarly, TBAB's ionic half can interact with inorganic precursors, such as in the synthesis of TiO₂ nanoparticles where tetrabutylammonium hydroxide (B78521) is used as an alkaline salt with a titanium precursor. google.com This principle allows TBAB to act as a bridge between organic and inorganic phases, leading to the formation of unified hybrid materials. smolecule.com

The use of TBAB as a precursor has led to the development of functional materials with specific applications, including sensors and drug delivery systems. smolecule.com The ability to functionalize materials at a molecular level is crucial for these technologies. In sensor development, polymers are often used for their versatility, as sensory functionalities can be chemically bound to their structure. mdpi.com The incorporation of compounds like TBAB can enhance material properties for specific detection purposes. smolecule.comlookchem.com For instance, chitosan-clay nanocomposites have been developed as potentiometric sensors for various anions, including benzoate. mdpi.com

In the realm of drug delivery, TBAB is used in studies of membrane transport processes because its lipophilic cation can interact with and penetrate lipid bilayers, while the ionic components interact with charged elements in the membrane. smolecule.com This research is fundamental to understanding how drugs can be transported across cellular barriers. smolecule.com Furthermore, the development of bioresorbable polymers is a high priority for biomedical applications, and their properties can be fine-tuned through the incorporation of functional groups to create effective drug delivery agents. nih.gov The principles behind using TBAB align with strategies for creating these advanced functional systems. smolecule.comresearchgate.net

Table 1: Applications of this compound in Functional Materials

| Application Area | Role of this compound (or related principles) | Resulting Functional Material | Reference(s) |

|---|---|---|---|

| Sensors | Component in anion-selective sensors. | Potentiometric sensor for benzoate and other anions. | mdpi.com |

| Drug Delivery | Model compound for studying transport across biological membranes. | Systems with enhanced understanding of drug transport mechanisms. | smolecule.com |

| Hybrid Materials | Precursor linking organic and inorganic components. | Hybrid materials with unique properties for catalysis or electronics. | smolecule.com |

| Polymer Chemistry | Surfactant and stabilizer in polymer production. | High-performance polymeric materials with enhanced stability. | lookchem.comchemimpex.com |

Supramolecular Assemblies

This compound is a significant component in the field of supramolecular chemistry, which involves the study of chemical systems made up of a discrete number of molecules. The interactions between the tetrabutylammonium cation and the benzoate anion with other molecules drive the formation of complex, non-covalently bonded structures known as supramolecular assemblies. acs.org The study of these assemblies is crucial as anion-mediated processes are widespread in nature. mdpi.com

The benzoate anion of TBAB can be recognized and bound by various synthetic molecular receptors. This interaction is a key principle in supramolecular chemistry, where receptors are designed to selectively bind specific guests, such as anions. mdpi.com The binding process often involves hydrogen bonds between the anion and the receptor molecule. acs.org For example, dipyrrolyldiketone (B14134854) boron complexes and receptors derived from an indolo[2,3-a]carbazole (B1661996) scaffold have shown the ability to bind benzoate anions. acs.orgmdpi.com In one study, fluorescent carbazolylurea-based receptors demonstrated a high affinity for oxo-anions, and the fluorescence was notably quenched upon the addition of this compound, indicating a strong interaction. researchgate.net This selective recognition makes benzoate a target for the design of chemical sensors. mdpi.com

Table 2: Research Findings on Benzoate Anion Recognition

| Receptor Type | Method of Study | Observation | Reference(s) |

|---|---|---|---|

| Dipyrrolyldiketone Boron Complex | X-ray Crystallography | Two carboxylate oxygens of benzoate form hydrogen bonds with the receptor. | acs.org |

| Indolo[2,3-a]carbazole | ¹H-NMR and Fluorescence Spectroscopy | Downfield shift in NH proton signals and changes in fluorescence upon binding benzoate. | mdpi.com |